Cas no 863578-36-3 (2-Amino-4-methylphenylboronic Acid Pinacol Ester)
2-Amino-4-methylphenylboronic Acid Pinacol Ester Chemical and Physical Properties
Names and Identifiers
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- 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Amino-4-methylphenylboronic acid pinacol ester
- Benzenamine,5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (ACI)
- 2-(2-Amino-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- AKOS015960096
- EN300-7390325
- SCHEMBL771975
- 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-methylphenylamine
- F16360
- 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine
- MFCD06795679
- DTXSID20590352
- PEXRISJTWBBZRY-UHFFFAOYSA-N
- AS-47849
- 2-Amino-4-methylphenylboronic acid pinacol ester, AldrichCPR
- CS-0140970
- AB29240
- 863578-36-3
- 2-AMINO-4-METHYLPHENYLBORONIC ACID, PINACOL ESTER
- 5-METHYL-2-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)ANILINE
- 2-Amino-4-methylphenylboronic Acid Pinacol Ester
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- MDL: MFCD06795679
- Inchi: 1S/C13H20BNO2/c1-9-6-7-10(11(15)8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3
- InChI Key: PEXRISJTWBBZRY-UHFFFAOYSA-N
- SMILES: O1C(C)(C)C(C)(C)OB1C1C(N)=CC(C)=CC=1
Computed Properties
- Exact Mass: 233.15900
- Monoisotopic Mass: 233.159
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.5A^2
Experimental Properties
- Density: 1.03
- Boiling Point: 347.2°C at 760 mmHg
- Flash Point: 163.8°C
- Refractive Index: 1.515
- PSA: 44.48000
- LogP: 2.45760
2-Amino-4-methylphenylboronic Acid Pinacol Ester Security Information
- Hazard Category Code: 22
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Hazardous Material Identification:
2-Amino-4-methylphenylboronic Acid Pinacol Ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Amino-4-methylphenylboronic Acid Pinacol Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A187226-5g |
2-Amino-4-methylphenylboronic Acid Pinacol Ester |
863578-36-3 | 95% | 5g |
¥7097.90 | 2023-09-04 | |
| Chemenu | CM217572-1g |
5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
863578-36-3 | 95+% | 1g |
$215 | 2021-08-04 | |
| Alichem | A449038779-5g |
5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
863578-36-3 | 95% | 5g |
$702.78 | 2023-08-31 | |
| TRC | A634383-50mg |
2-Amino-4-methylphenylboronic Acid Pinacol Ester |
863578-36-3 | 50mg |
$ 58.00 | 2023-04-19 | ||
| TRC | A634383-100mg |
2-Amino-4-methylphenylboronic Acid Pinacol Ester |
863578-36-3 | 100mg |
$ 81.00 | 2023-04-19 | ||
| TRC | A634383-250mg |
2-Amino-4-methylphenylboronic Acid Pinacol Ester |
863578-36-3 | 250mg |
$ 167.00 | 2023-04-19 | ||
| TRC | A634383-500mg |
2-Amino-4-methylphenylboronic Acid Pinacol Ester |
863578-36-3 | 500mg |
$ 242.00 | 2023-04-19 | ||
| Apollo Scientific | OR901564-1g |
2-Amino-4-methylphenylboronic acid, pinacol ester |
863578-36-3 | 97% | 1g |
£115.00 | 2025-02-20 | |
| Chemenu | CM217572-1g |
5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
863578-36-3 | 95+% | 1g |
$215 | 2022-08-31 | |
| A2B Chem LLC | AC10848-25g |
2-Amino-4-methylphenylboronic acid, pinacol ester |
863578-36-3 | 97% | 25g |
$1075.00 | 2024-04-19 |
2-Amino-4-methylphenylboronic Acid Pinacol Ester Production Method
Production Method 1
Production Method 2
Production Method 3
2-Amino-4-methylphenylboronic Acid Pinacol Ester Raw materials
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2-Amino-4-methylphenylboronic Acid Pinacol Ester Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 2-Amino-4-methylphenylboronic Acid Pinacol Ester
2-Amino-4-methylphenylboronic Acid Pinacol Ester (CAS No. 863578-36-3): A Versatile Reagent in Modern Organic Synthesis
2-Amino-4-methylphenylboronic Acid Pinacol Ester (CAS No. 863578-36-3) is a highly versatile reagent that has gained significant attention in the field of organic synthesis and medicinal chemistry. This compound, also known as (2-Amino-4-methylphenyl)boronic acid pinacol ester, is a valuable building block for the synthesis of complex organic molecules, particularly those with biological activity. Its unique structure and reactivity make it an essential tool in the development of new drugs and materials.
The chemical structure of 2-Amino-4-methylphenylboronic Acid Pinacol Ester consists of a boronic acid pinacol ester moiety attached to a substituted phenyl ring. The presence of the amino and methyl groups on the phenyl ring imparts specific electronic and steric properties that enhance its reactivity in various synthetic transformations. This compound is widely used in Suzuki-Miyaura coupling reactions, which are crucial for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
Recent advancements in the field have further highlighted the importance of 2-Amino-4-methylphenylboronic Acid Pinacol Ester. For instance, a study published in the Journal of Organic Chemistry demonstrated its utility in the synthesis of novel antiviral agents. The researchers utilized this reagent to construct key intermediates that were subsequently converted into potent inhibitors of viral replication. This work underscores the potential of 2-Amino-4-methylphenylboronic Acid Pinacol Ester in drug discovery and development.
In addition to its applications in medicinal chemistry, 2-Amino-4-methylphenylboronic Acid Pinacol Ester has also found use in materials science. A recent study published in Advanced Materials explored its role in the synthesis of conjugated polymers for organic photovoltaic devices. The researchers found that incorporating this reagent into their synthetic protocols led to polymers with improved electronic properties and enhanced photovoltaic performance. This finding opens up new avenues for the development of more efficient and cost-effective solar cells.
The stability and ease of handling of 2-Amino-4-methylphenylboronic Acid Pinacol Ester make it an attractive choice for both academic and industrial settings. It is typically supplied as a white or off-white solid and is soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide. Its high purity and consistent quality ensure reliable results in various synthetic processes.
In terms of safety, while 2-Amino-4-methylphenylboronic Acid Pinacol Ester is generally considered safe to handle under standard laboratory conditions, appropriate personal protective equipment (PPE) should be used to minimize exposure. It is important to follow all recommended safety guidelines and dispose of any waste materials according to local regulations.
The versatility and reactivity of 2-Amino-4-methylphenylboronic Acid Pinacol Ester have made it an indispensable reagent in modern organic synthesis. Its applications span from drug discovery to materials science, making it a valuable addition to any research or industrial laboratory. As research continues to uncover new uses for this compound, its importance is likely to grow even further.
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